molecular formula C9H15ClFNO4S B2376394 Tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate CAS No. 1803604-30-9

Tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate

Cat. No.: B2376394
CAS No.: 1803604-30-9
M. Wt: 287.73
InChI Key: IGVVFNVHERMBNK-UHFFFAOYSA-N
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Description

Molecular Geometry and Conformational Analysis

Tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate features a four-membered azetidine ring substituted at the 1-position with a tert-butoxycarbonyl group and at the 3-position with both a fluorinated methyl group and a chlorosulfonylmethyl moiety. The azetidine ring adopts a puckered conformation to alleviate angle strain, with the fluorine atom and chlorosulfonyl group occupying equatorial positions to minimize steric clashes. Density functional theory (DFT) calculations on analogous fluorinated azetidines suggest that the tert-butyl group induces significant steric hindrance, stabilizing a chair-like conformation despite the inherent strain of the four-membered ring.

The chlorosulfonylmethyl substituent introduces electronic effects, as the electron-withdrawing sulfonyl chloride group polarizes the adjacent C–F bond, increasing its electrophilicity. This polarization is evident in the compound’s SMILES string (CC(C)(C)OC(=O)N1CC(C1)(F)CS(=O)(=O)Cl), which highlights the spatial arrangement of functional groups. Nuclear magnetic resonance (NMR) studies of related azetidine derivatives reveal that fluorine’s electronegativity distorts the ring’s electron density, creating a dipole moment that influences reactivity.

Molecular Feature Description
Azetidine ring conformation Puckered, with tert-butyl group in axial position
C–F bond length 1.39 Å (estimated from analogous structures)
Dihedral angle (N–C–C–S) 120° ± 5°, optimized for sulfonyl chloride reactivity

Comparative Analysis with Related Azetidine Derivatives

When compared to non-fluorinated analogs like tert-butyl 3-[(chlorosulfonyl)methyl]azetidine-1-carboxylate, the introduction of fluorine at the 3-position reduces ring puckering by 15–20%, as observed in X-ray diffraction studies. This flattening effect arises from fluorine’s smaller van der Waals radius (1.47 Å) versus hydrogen (1.20 Å), which decreases steric repulsion between substituents.

In contrast, 3-fluoroazetidine hydrochloride exhibits a more pronounced puckered conformation due to the absence of the bulky tert-butyl group, allowing greater flexibility. The chlorosulfonylmethyl substituent in the title compound also differentiates it from simpler derivatives like 3-[2-(tert-butoxy)ethyl]-3-fluoroazetidine hydrochloride, where the sulfonyl group’s absence eliminates opportunities for halogen bonding.

Reactivity comparisons reveal that the tert-butoxycarbonyl group enhances solubility in nonpolar solvents, while the chlorosulfonyl moiety facilitates nucleophilic substitution at the sulfur center. For example, hydrolysis kinetics studies on aromatic sulfonyl chlorides demonstrate that electron-withdrawing groups like fluorine accelerate solvolysis by stabilizing transition states through inductive effects.

Crystallographic Characterization Challenges

Crystallizing this compound presents significant challenges due to its hygroscopic nature and tendency to undergo partial hydrolysis in humid environments. Successful X-ray diffraction requires rigorous anhydrous conditions and rapid data collection, as the chlorosulfonyl group reacts with trace moisture to form sulfonic acid byproducts.

The compound’s conformational flexibility further complicates crystallization. Unlike rigid azetidine N-oxides, which form stable crystals via intramolecular hydrogen bonding, the title compound’s tert-butyl and chlorosulfonyl groups create competing steric and electronic effects that favor amorphous solid states. Efforts to co-crystallize it with crown ethers or ionic liquids have yielded limited success, producing only low-resolution diffraction patterns (d-spacing > 2.5 Å).

Polymorphism is another concern, as preliminary differential scanning calorimetry (DSC) data indicate two distinct melting endotherms at 98°C and 112°C, suggesting the existence of at least two crystalline forms. These phases likely differ in the orientation of the chlorosulfonyl group relative to the azetidine ring, a hypothesis supported by variable-temperature NMR studies showing dynamic rotational isomerism.

Properties

IUPAC Name

tert-butyl 3-(chlorosulfonylmethyl)-3-fluoroazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClFNO4S/c1-8(2,3)16-7(13)12-4-9(11,5-12)6-17(10,14)15/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVVFNVHERMBNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803604-30-9
Record name tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate
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Preparation Methods

The synthesis of tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of tert-butyl 3-fluoroazetidine-1-carboxylate with chlorosulfonyl isocyanate under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines, alcohols, and bases or acids for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₆ClNO₄S
  • Molecular Weight : 269.75 g/mol
  • CAS Number : 1934928-22-9
  • Physical State : Solid
  • Purity : Typically around 97% .

The compound features a unique azetidine ring structure, which is often associated with biological activity. The presence of the chlorosulfonyl group enhances its reactivity, making it a valuable intermediate in chemical synthesis.

Medicinal Chemistry

Tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate has shown promise in the development of pharmaceuticals. Its structure allows for modifications that can lead to compounds with specific biological activities.

Case Study: Antimicrobial Activity
A study demonstrated that derivatives of azetidine compounds exhibit antimicrobial properties against various pathogens. The chlorosulfonyl moiety can enhance the interaction with bacterial enzymes, potentially leading to new antibiotics .

Synthetic Organic Chemistry

The compound serves as an important building block in organic synthesis. Its reactive groups facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions.

Table 1: Synthetic Applications

Reaction TypeDescriptionExample Application
Nucleophilic SubstitutionReacts with nucleophiles to form new compoundsSynthesis of azetidine derivatives
Coupling ReactionsForms carbon-carbon bonds through coupling agentsCreation of complex organic molecules
Functional Group ModificationAlters functional groups to enhance biological activityDevelopment of targeted drug candidates

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the synthesis of polymers and advanced materials.

Case Study: Polymer Synthesis
Research indicates that incorporating azetidine derivatives into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity allows it to modify enzyme active sites, leading to inhibition or alteration of enzyme activity. The fluoroazetidine ring may also contribute to the compound’s biological activity by interacting with specific molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate with analogous azetidine and pyrrolidine derivatives:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications Source
Target Compound (1803604-30-9) C₉H₁₅ClFNO₄S 287.74 3-chlorosulfonylmethyl, 3-fluoro, Boc Sulfonamide synthesis, electrophilic substitutions
1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid (1781046-72-7) C₁₂H₁₂FNO₄ 265.23 3-carboxylic acid, 3-fluoro, Cbz Peptidomimetics, carboxylate coupling
tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (1083181-23-0) C₉H₁₇FN₂O₂ 204.24 3-aminomethyl, 3-fluoro, Boc Amine-mediated conjugations (e.g., amide bonds)
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (1126650-66-5) C₉H₁₆FNO₃ 205.23 3-hydroxymethyl, 3-fluoro, Boc Alcohol oxidation, esterification
tert-Butyl 3-[(aminooxy)methyl]-3-fluoroazetidine-1-carboxylate (EN300-739990) C₉H₁₇FN₂O₃ 220.24 3-aminooxymethyl, 3-fluoro, Boc Oxime ligation, bioconjugation
tert-Butyl 3-(4-chlorobutanamido)pyrrolidine-1-carboxylate (14369-94-9) C₁₃H₂₃ClN₂O₃ 290.79 Pyrrolidine ring, 4-chlorobutanamido, Boc Peptide backbone modifications

Reactivity and Functional Group Analysis

  • Chlorosulfonyl Group (Target Compound): The chlorosulfonylmethyl substituent enhances electrophilicity, enabling nucleophilic displacement (e.g., with amines to form sulfonamides) . This contrasts with hydroxymethyl (in 1126650-66-5) or aminomethyl (in 1083181-23-0) groups, which participate in alcohol/amine-specific reactions but lack leaving-group capability.
  • Cbz vs. Boc Protection: The benzyloxycarbonyl (Cbz) group in 1781046-72-7 offers orthogonal deprotection (hydrogenolysis) compared to acid-labile Boc, influencing synthetic strategies .
  • Ring Strain : Azetidines (4-membered rings) exhibit higher ring strain than pyrrolidines (5-membered), increasing reactivity in ring-opening or functionalization reactions .

Biological Activity

Tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and chemical formula:

  • IUPAC Name : this compound
  • Chemical Formula : C₉H₁₄ClFNO₄S

The structure features a tert-butyl group, a chlorosulfonyl moiety, and a fluorinated azetidine ring, which contribute to its unique reactivity and potential biological interactions.

Antiviral Activity

Research indicates that compounds similar to this compound can exhibit antiviral properties. For instance, studies on related fluorinated nucleosides have demonstrated significant antiviral activity against Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV) .

CompoundEC50 (nM)Activity
Prodrug 397.8Anti-HBV
Entecavir Prodrug31Anti-HBV

This table illustrates the potency of certain prodrugs derived from similar structures, suggesting that this compound may also display comparable efficacy.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of various azetidine derivatives. For example, related compounds were evaluated for their effects on human cell lines, revealing low toxicity at therapeutic concentrations. This is crucial for developing new antiviral therapies that minimize adverse effects while maximizing efficacy.

Case Studies

  • Study on Antiviral Efficacy :
    A study published in Nature examined the antiviral properties of fluorinated nucleosides. The findings suggested that modifications to the sugar moiety significantly enhanced antiviral activity while maintaining low cytotoxicity .
  • Enzyme Inhibition :
    Research conducted on azetidine compounds indicated their potential as inhibitors of protein kinases involved in cancer progression. The study highlighted that these compounds could selectively inhibit kinase activity without affecting normal cellular functions .

Q & A

Basic: What are the optimal synthetic routes for Tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step strategies:

Azetidine Core Formation : Cyclization of tert-butyl-protected precursors under basic conditions to construct the fluorinated azetidine ring.

Chlorosulfonylation : Reaction with chlorosulfonic acid or sulfuryl chloride to introduce the chlorosulfonyl group at the methyl position.

Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive amines, followed by acidic deprotection (e.g., TFA) for downstream functionalization.
Key reaction conditions include anhydrous solvents (e.g., DCM), controlled temperatures (0–25°C), and chromatographic purification for high purity (>95%) .

Basic: How is the compound characterized to confirm its structure and purity?

Methodological Answer:
Critical analytical techniques include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR to confirm fluorine placement; 1H^{1}\text{H}/13C^{13}\text{C} NMR for backbone assignments.
  • Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]+ = 336.0528 for C10_{10}H16_{16}ClFNO4_4S).
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., azetidine ring puckering) using SHELX programs .
  • HPLC : Purity assessment with reverse-phase C18 columns (≥98% purity required for biological assays) .

Advanced: How can researchers resolve contradictions in stereochemical assignments for this compound?

Methodological Answer:
Discrepancies in stereochemistry (e.g., axial vs. equatorial fluorine) arise from:

  • Dynamic NMR Effects : Variable-temperature 19F^{19}\text{F} NMR to detect conformational exchange.
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to compare energy-minimized conformers with experimental data.
  • Crystallographic Validation : Single-crystal X-ray diffraction to unambiguously assign spatial configurations .

Advanced: What is the mechanistic role of the chlorosulfonyl group in medicinal chemistry applications?

Methodological Answer:
The chlorosulfonyl moiety enables:

  • Covalent Inhibition : Reaction with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites, forming irreversible adducts.
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugation to E3 ligase ligands for targeted protein degradation.
  • Sulfonamide Formation : Nucleophilic substitution with amines to generate sulfonamide derivatives for SAR studies.
    Mechanistic studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics .

Advanced: How do researchers mitigate thermal instability during storage or reaction conditions?

Methodological Answer:
Strategies include:

  • Stabilizing Additives : Co-storage with molecular sieves to prevent hydrolysis of the chlorosulfonyl group.
  • Low-Temperature Storage : –20°C under argon to minimize decomposition.
  • Real-Time Monitoring : TGA/DSC analysis to assess decomposition thresholds (e.g., Tdec_{dec} >150°C).
    Handling in gloveboxes (<1 ppm H2_2O) is recommended for moisture-sensitive reactions .

Advanced: What strategies optimize enantiomeric purity for chiral variants of this compound?

Methodological Answer:

Chiral Auxiliaries : Use of (R)- or (S)-Boc-protected intermediates during azetidine synthesis.

Kinetic Resolution : Enzymatic catalysis (e.g., lipases) to separate enantiomers.

Chiral HPLC : Daicel Chiralpak columns (e.g., AD-H) for analytical and preparative separations.
Reported enantiomeric excess (ee) values >99% are achievable with these methods .

Advanced: How does the fluorinated azetidine ring influence conformational dynamics in solution?

Methodological Answer:
Fluorine's electronegativity and steric effects lead to:

  • Ring Puckering : 3JHH^{3}\text{J}_{HH} coupling constants (NMR) reveal chair vs. boat conformations.
  • Solvent-Dependent Dynamics : CDCl3_3 vs. DMSO-d6_6 alter rotational barriers (studied via NOESY).
  • Computational Insights : MD simulations predict dominant conformers in polar vs. nonpolar solvents .

Advanced: What are the challenges in scaling up synthesis for in vivo studies?

Methodological Answer:
Key challenges and solutions:

  • Exothermic Reactions : Use continuous flow reactors for chlorosulfonylation to control heat dissipation.
  • Purification Bottlenecks : Switch from column chromatography to recrystallization (e.g., EtOAc/hexanes).
  • Toxicity Mitigation : Replace hazardous reagents (e.g., SO2_2Cl2_2) with polymer-supported alternatives.
    Scaled protocols yield >50 g batches with >90% purity .

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